Desmethyl Mirtazapine Dihydrochloride

Overview

Description

Desmethyl Mirtazapine Dihydrochloride is a metabolite of the antidepressant mirtazapine . It is formed from mirtazapine by the cytochrome P450 (CYP) isoform CYP3A4 . It has a role as a human xenobiotic metabolite, an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist, and a serotonergic antagonist .

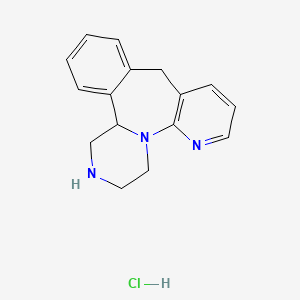

Molecular Structure Analysis

Desmethyl Mirtazapine Dihydrochloride has the molecular formula C16H19Cl2N3 . The molecular weight is 324.25 g/mol . The structure of Desmethyl Mirtazapine Dihydrochloride is not explicitly mentioned in the search results.

Physical And Chemical Properties Analysis

Desmethyl Mirtazapine Dihydrochloride is a white to creamy white crystalline powder which is slightly soluble in water . The physical and chemical properties of Desmethyl Mirtazapine Dihydrochloride are not explicitly mentioned in the search results.

Scientific Research Applications

Application in Forensic and Clinical Use

Desmethyl Mirtazapine Dihydrochloride is used in the field of forensic and clinical use for the simultaneous determination and quantification of antidepressants, antipsychotics, and relevant metabolites in small volumes of human whole blood . This is done using a liquid chromatography–tandem mass spectrometry (LC–MS-MS) method . The method is highly sensitive, with a limit of detection ranging from 0.0005 to 1 ng/mL and a lower limit of quantification ranging from 0.002 to 2 ng/mL .

Application in Therapeutic Drug Monitoring

In clinical settings, therapeutic drug monitoring is important to ensure the optimum therapeutic concentration and minimize the risk of overdose . Desmethyl Mirtazapine Dihydrochloride is used in this context to assess whether a dose is therapeutic or toxic, especially for the clarification of the role played by antidepressants in cases of unnatural death, potential impairment of legal culpability (driving or workplace impairment), or drug-facilitated sexual assault .

Application in Biomarker Development and Validation

Desmethyl Mirtazapine Dihydrochloride can be used in basic research applications for biomarker development and validation . This involves the use of dried blood spots (DBS) for the detection and quantification of the compound .

Mechanism of Action

Target of Action

Desmethyl Mirtazapine Dihydrochloride, a metabolite of Mirtazapine , primarily targets alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, and are involved in various physiological processes such as attention, memory, and sleep .

Mode of Action

Desmethyl Mirtazapine Dihydrochloride acts as an alpha-2 adrenergic antagonist . This inhibition of alpha-2 adrenergic receptors results in increased release of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .

Biochemical Pathways

The biochemical pathways affected by Desmethyl Mirtazapine Dihydrochloride are primarily those involving noradrenergic and serotonergic neurotransmission . By blocking alpha-2 adrenergic receptors, it enhances the release of norepinephrine and serotonin. This increased neurotransmitter availability can then lead to downstream effects such as improved mood and reduced symptoms of depression .

Pharmacokinetics

Desmethyl Mirtazapine Dihydrochloride exhibits several key pharmacokinetic properties :

- Absorption : It is well absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours .

- Distribution : The central volume of distribution at oral steady state is 107 ± 42L .

- Metabolism : It is metabolized mainly by cytochromes CYP1A2, CYP2D6, and CYP3A4 .

- Excretion : Approximately 100% of the orally administered dose is excreted via urine and faeces within 4 days .

- Bioavailability : The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of Desmethyl Mirtazapine Dihydrochloride’s action primarily involve the enhancement of noradrenergic and serotonergic neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of depressive symptoms .

Action Environment

The action of Desmethyl Mirtazapine Dihydrochloride can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as age, gender, and the presence of liver or renal impairment . Furthermore, its efficacy and stability can be influenced by the individual’s overall health status, co-administration with other medications, and genetic factors related to metabolism .

Future Directions

Mirtazapine, the parent drug of Desmethyl Mirtazapine Dihydrochloride, has been found to have potential therapeutic effects in various conditions associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus . These positive outcomes of scientific investigations motivate more clinical trials for a golden exceptional antidepressant in different conditions .

properties

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345612 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Mirtazapine Dihydrochloride | |

CAS RN |

1188265-41-9 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.